molecular formula C12H18BrNO3S B275214 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide

4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide

Cat. No. B275214
M. Wt: 336.25 g/mol
InChI Key: OYDFHAFTRPAKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as BPPB and has a molecular formula of C13H19BrNO3S.

Mechanism of Action

The mechanism of action of 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide involves binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a decrease in the production of bicarbonate ions and an increase in acidity within the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapy, 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide has also been studied for its effects on other physiological processes. BPPB has been shown to inhibit the activity of other carbonic anhydrase isoforms, which can lead to alterations in the pH of various tissues and fluids in the body. This compound has also been studied for its potential as a treatment for glaucoma, as it can decrease intraocular pressure by inhibiting carbonic anhydrase activity in the eye.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide in lab experiments is its high selectivity for CA IX, which can minimize off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, such as high solubility and stability. However, one limitation of using BPPB is its relatively low potency compared to other CA IX inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research on 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide. One area of focus is the development of more potent CA IX inhibitors based on the structure of BPPB. Another direction is the exploration of its potential as a therapy for other diseases, such as glaucoma and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CA IX inhibition on physiological processes.

Synthesis Methods

The synthesis of 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide involves the reaction of 4-bromo-3-nitrobenzoic acid with propylamine and sodium sulfite in the presence of a catalyst. The resulting product is then treated with propyl bromide and sodium hydroxide to form the final compound. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a role in the regulation of pH in tumor cells, and inhibiting this enzyme can lead to a decrease in tumor growth and metastasis. BPPB has shown promising results in preclinical studies as a CA IX inhibitor, and further research is being conducted to explore its potential as a cancer therapy.

properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-3-propoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

OYDFHAFTRPAKSB-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC

Origin of Product

United States

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